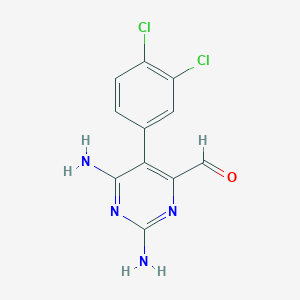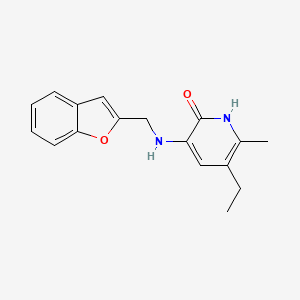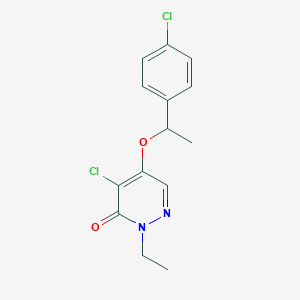![molecular formula C12H15N3O2 B12913772 Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate CAS No. 61830-72-6](/img/structure/B12913772.png)
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate is a heterocyclic compound that combines the structural features of imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the cyclization of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through the condensation of amidines with β-dicarbonyl compounds.
Coupling of Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully chosen to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the imidazole or pyrimidine rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Chemistry
In chemistry, ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives may exhibit pharmacological activities such as enzyme inhibition, receptor modulation, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It is also employed in the synthesis of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole and pyrimidine rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- Ethyl 2-(5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate
- Ethyl 2-(7-methylimidazo[1,2-c]pyrimidin-2-yl)acetate
- Ethyl 2-(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)acetate
Uniqueness
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate is unique due to the specific positioning of the methyl groups on the imidazole and pyrimidine rings. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
属性
CAS 编号 |
61830-72-6 |
|---|---|
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-12(16)6-10-7-15-9(3)13-8(2)5-11(15)14-10/h5,7H,4,6H2,1-3H3 |
InChI 键 |
CRHNWEJTYCOLFR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CN2C(=NC(=CC2=N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



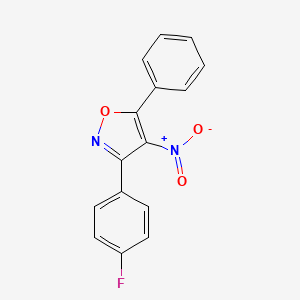
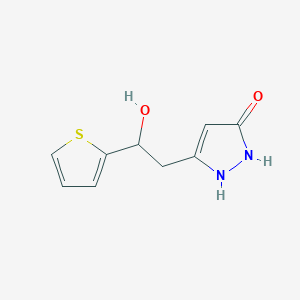
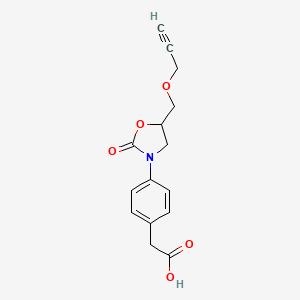
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)

